molecular formula C20H14N6O B6054416 2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6054416
M. Wt: 354.4 g/mol
InChI Key: UUNQUVUHYFVLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound belongs to the pyrido-triazolo-pyrimidinone class, characterized by a fused tricyclic core with a pyrimidin-8(7H)-one moiety. Its structure includes a methyl group at position 2, a phenyl ring at position 9, and a pyridin-2-yl substituent at position 6. These substituents influence its electronic, steric, and pharmacokinetic properties. Synthesis of such derivatives typically involves cyclization reactions with hydrazides or halogenated intermediates, as seen in analogous compounds .

Properties

IUPAC Name

5-methyl-8-phenyl-11-pyridin-2-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O/c1-13-22-20-23-15-10-12-25(16-9-5-6-11-21-16)19(27)17(15)18(26(20)24-13)14-7-3-2-4-8-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNQUVUHYFVLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a Diels-Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrido-Triazolo-Pyrimidinone Derivatives

Compound Name & Source Substituents Molecular Weight Key Structural Differences Reported Activities/Properties
Target Compound 2-methyl, 9-phenyl, 7-(pyridin-2-yl) ~402.84 (est.) Pyridin-2-yl at position 7 Hypothesized anticancer activity
9-(3-Chlorophenyl)-7-(3-pyridinylmethyl) 3-chlorophenyl, 3-pyridinylmethyl 402.84 Chlorophenyl and pyridinylmethyl substituents Enhanced lipophilicity; unconfirmed bioactivity
7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl) 4-methoxyphenyl, 3-(dimethylamino)propyl 415.47 Methoxy group and dimethylamino side chain Potential CNS targeting due to basic side chain
7-(2-Chlorobenzyl)-9-phenyl 2-chlorobenzyl at position 7 406.82 Chlorobenzyl vs. pyridin-2-yl Improved halogen-mediated binding
7-Amino derivative Amino group at position 7 202.18 Lacks methyl, phenyl, and pyridin-2-yl Unknown; likely reduced lipophilicity

Key Observations

Pyridinylmethyl vs. Pyridin-2-yl: The pyridin-2-yl group (target compound) allows direct hydrogen bonding via its nitrogen, whereas pyridinylmethyl () adds steric bulk without direct H-bonding . Methoxy Groups (e.g., in ): Improve solubility via polar interactions but may reduce membrane permeability.

Synthetic Strategies

  • The target compound likely follows a pathway similar to 9b in , where hydrazide intermediates cyclize with halogenated precursors.
  • Derivatives with alkyl side chains (e.g., ) require alkylation steps, introducing flexibility that may enhance target engagement .

Spectroscopic Trends IR spectra of analogs show carbonyl stretches near 1700–1720 cm⁻¹ (pyrimidinone C=O) and NH stretches at 3300–3350 cm⁻¹ . ¹H NMR signals for aromatic protons in the target compound would likely appear at δ 7.0–8.5 ppm, with pyridin-2-yl protons as a doublet near δ 8.0–8.5 ppm .

Biological Implications Anticancer Potential: Compounds with pyridinyl groups (target, ) show resemblance to kinase inhibitors targeting ATP-binding sites . Antimicrobial Activity: Thiol-containing analogs (e.g., ) exhibit antimicrobial effects, but chlorine or methoxy groups () may redirect specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.